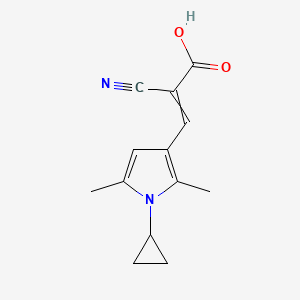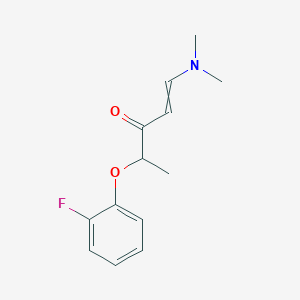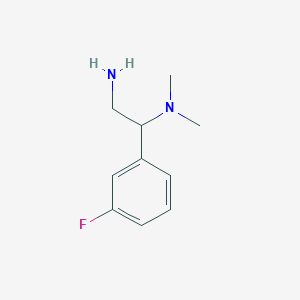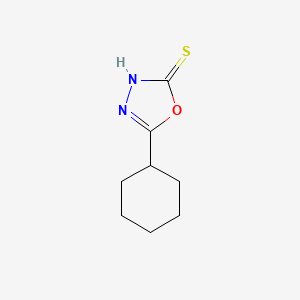
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid, also known as C3CDPP, is a synthetic compound that has a wide variety of applications in the fields of biochemistry, physiology, and chemical synthesis. C3CDPP is a derivative of pyrrolidine, a five-membered heterocyclic compound with a nitrogen atom at the center. It is a colorless, odorless, and water-soluble compound that is easily synthesized in the laboratory. C3CDPP has been studied extensively for its potential biological and medical applications, as well as its ability to act as a ligand for metal ions.
Scientific Research Applications
Organic Sensitizers for Solar Cell Applications
Research has demonstrated that organic sensitizers, which include a cyanoacrylic acid group, are significant for solar cell applications. The incorporation of this group into sensitizers used in DSSCs enhances the efficiency of incident photon to current conversion, achieving remarkable conversion efficiencies. This is primarily due to their strong conjugation and the alignment of molecular orbitals which facilitates electron transfer (Kim et al., 2006).
Synthesis of Acrylic Acid Derivatives
Another area of application is in the synthesis of acrylic acid derivatives. For instance, α-cyano-Β-(2-indolyl)- and α-cyano-Β-(5-pyrrolyl)acrylic acid derivatives have been synthesized, showcasing the versatility of this compound in creating different molecular structures (Ryabova et al., 1991).
Dithieno[3,2-b:2′,3′-d]pyrrole-containing Organic Dyes
The compound is also used in the development of organic dyes containing dithieno[3,2-b:2′,3′-d]pyrrole, which are significant in DSSCs. These dyes, due to their structural properties, show enhanced spectral response and improved photovoltaic performance (Gupta et al., 2014).
Influence of π-Conjugation Units in Organic Dyes
The cyanoacrylic acid group plays a crucial role in the electron donor-acceptor (D-A) properties of organic dyes. Its presence affects the conjugation and electron transfer processes in DSSCs, which is vital for their efficiency (Qin et al., 2007).
Functional Modification of Hydrogels
This compound also finds applications in the modification of hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels. The modification with amines, including the cyanoacrylic acid group, enhances the thermal stability and biological activities of these hydrogels, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Stereoselective Synthesis and Fluorescence Characteristics
The compound is used in stereoselective synthesis, influencing the fluorescence characteristics and anti-cancer activity of the resultant compounds. The isomeric forms of this compound have shown variations in their quantum efficiency and potential anti-cancer properties (Irfan et al., 2021).
properties
IUPAC Name |
2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDDKQZLYRCIHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1350726.png)


![N-[3-hydrazinyl-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1350735.png)
![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)
![6-chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1350745.png)
![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B1350746.png)
![Methyl 2-(benzoylamino)-3-[3-(trifluoromethyl)anilino]acrylate](/img/structure/B1350749.png)



